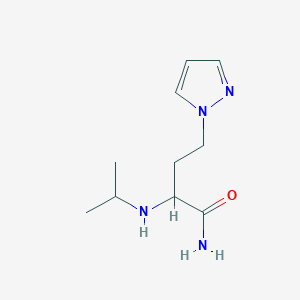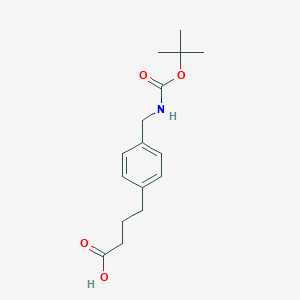![molecular formula C15H25NO3 B13521913 7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane moiety is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the protonation of a bicyclobutyl moiety followed by a [1,2]-rearrangement to form the spiro[3.3]heptane structure . Subsequent reactions introduce the carbamoyl and heptanoic acid functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure can be exploited in drug discovery programs, particularly for targeting specific biological pathways.
Wirkmechanismus
The mechanism by which 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid exerts its effects is related to its ability to mimic benzene rings in biological systems. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene-containing compounds. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, known for its stability and unique reactivity.
Cubane: A highly strained, cubic molecule that can mimic benzene in certain contexts.
Bicyclo[2.2.2]octane: Known for its rigidity and ability to serve as a benzene bioisostere.
2-Oxabicyclo[2.2.2]octane: A bioisostere with oxygen incorporated into the ring structure.
Uniqueness: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is unique due to its non-coplanar exit vectors, which allow it to mimic benzene rings in a distinct manner. This property can lead to different biological activities and applications compared to other bioisosteres .
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
8-oxo-8-(spiro[3.3]heptan-3-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-8-11-15(12)9-5-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
POELHLDHUFHUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)

![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)






![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
